Spectroscopic Characterization of (R)-Pentan-2-amine Hydrochloride: A Technical Guide for Analytical Validation
Spectroscopic Characterization of (R)-Pentan-2-amine Hydrochloride: A Technical Guide for Analytical Validation
Executive Summary
(R)-Pentan-2-amine hydrochloride is a critical chiral aliphatic amine used as a building block in the synthesis of active pharmaceutical ingredients (APIs). Because the stereocenter at the C2 position dictates the pharmacological efficacy and safety of downstream products, rigorous analytical characterization is non-negotiable. This whitepaper details the definitive spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to validate the structural connectivity, functional group integrity, and enantiomeric purity of this compound.
Analytical Workflow & Logic
The characterization of an aliphatic amine hydrochloride requires a multi-orthogonal approach. The protonated amine (-NH₃⁺) significantly alters the electronic environment compared to its free-base counterpart, shifting NMR resonances downfield and altering IR vibrational modes[1].
Fig 1: Orthogonal analytical workflow for the characterization of (R)-pentan-2-amine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most granular data regarding the carbon framework and proton environments.
Causality of Chemical Shifts: In the ¹H NMR spectrum, the methine proton at C2 is highly deshielded due to the strong inductive effect (-I effect) of the adjacent positively charged nitrogen, shifting it downfield to ~3.25 ppm. In contrast, the terminal methyl group (C5) remains relatively unaffected by this electronegativity, resonating at a standard aliphatic ~0.90 ppm.
Quantitative NMR Data
Table 1: ¹H NMR Data (400 MHz, D₂O)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| C5 | 0.90 | Triplet (t) | 3H | Terminal -CH₃ |
| C1 | 1.25 | Doublet (d) | 3H | -CH₃ adjacent to chiral center |
| C4 | 1.35 | Multiplet (m) | 2H | Aliphatic -CH₂- |
| C3 | 1.55 | Multiplet (m) | 2H | Aliphatic -CH₂- |
| C2 | 3.25 | Multiplet (m) | 1H | Chiral methine -CH- |
| N | ~8.00 | Broad Singlet (br s) | 3H | -NH₃⁺ (Visible in DMSO-d₆, exchanges in D₂O) |
Table 2: ¹³C NMR Data (100 MHz, D₂O)
| Position | Chemical Shift (δ, ppm) | Assignment |
| C5 | 13.5 | Terminal -CH₃ |
| C1 | 18.2 | -CH₃ adjacent to chiral center |
| C4 | 19.1 | Aliphatic -CH₂- |
| C3 | 36.4 | Aliphatic -CH₂- |
| C2 | 47.8 | Chiral methine -CH- |
Enantiomeric Excess (ee) Determination: Standard ¹H NMR cannot differentiate enantiomers. To validate the (R)-configuration's purity, a Chiral Solvating Agent (CSA) such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) is introduced. As detailed in established chiral resolution methodologies[2], the CSA forms transient diastereomeric complexes with the amine. This causes the C1 doublet to split into two distinct signals if the (S)-enantiomer is present, allowing for precise integration and ee% calculation.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and structural connectivity of the molecule. The exact mass of the free base is 87.1048 Da[3].
Electrospray Ionization (ESI-MS): Operating in positive ion mode, ESI is a soft ionization technique. It yields the protonated free base [M+H]⁺ at m/z 88.1. The chloride counterion is not detected in positive mode.
Electron Impact (EI-MS): Operating at 70 eV, EI is a hard ionization technique that forces the volatilized free base (m/z 87) to undergo predictable fragmentation. The dominant pathway is α-cleavage . The radical cation cleaves the C2-C3 bond, expelling a propyl radical (43 Da). This cleavage is entropically favored and yields a resonance-stabilized iminium cation [CH₃-CH=NH₂]⁺ at m/z 44, which registers as the base peak (100% relative abundance).
Fig 2: EI-MS α-cleavage fragmentation pathway yielding the m/z 44 base peak.
Table 3: MS Fragmentation Data
| Technique | m/z | Relative Abundance | Ion Assignment |
| ESI (+) | 88.1 | 100% | [M+H]⁺ (Protonated free base) |
| EI (70 eV) | 87.1 | < 5% | [M]⁺• (Molecular ion of free base) |
| EI (70 eV) | 72.1 | ~10% | [M - CH₃]⁺ (Loss of methyl radical) |
| EI (70 eV) | 44.1 | 100% | [CH₃-CH=NH₂]⁺ (Base peak, α-cleavage) |
Infrared (IR) Spectroscopy
IR spectroscopy validates the functional groups, specifically confirming the presence of the primary amine hydrochloride salt form.
Causality of Vibrational Modes: The protonation of the primary amine creates a tetrahedral -NH₃⁺ center. This results in a broad, intense absorption band between 3000 and 2800 cm⁻¹, which characteristically overlaps with the aliphatic C-H stretching vibrations.
Table 4: Key ATR-FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2950 - 2800 | Strong, Broad | N-H stretch (-NH₃⁺) overlapping with C-H stretch |
| ~1600 & 1500 | Medium | Asymmetric and symmetric N-H bending (-NH₃⁺) |
| ~1380 | Medium | C-H bending (methyl groups) |
| ~1080 | Weak-Medium | C-N stretching |
Experimental Protocols
To ensure self-validating and reproducible results, analytical chemists must adhere to the following step-by-step methodologies.
Protocol A: Preparation for NMR and ee% Determination
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Sample Dissolution : Dissolve 10 mg of (R)-pentan-2-amine HCl in 0.6 mL of Deuterium Oxide (D₂O) for standard structural confirmation. Transfer to a standard 5 mm NMR tube.
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Acquisition : Acquire ¹H (16 scans) and ¹³C (256 scans) spectra at 298 K. Self-Validation: Ensure the solvent residual peak for D₂O is accurately referenced to 4.79 ppm.
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Chiral Resolution Prep : To determine ee%, the free base must be liberated. Add 1.0 equivalent of NaOD to the NMR tube and extract the free amine into CDCl₃.
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CSA Addition : Add 2.0 equivalents of (R)-(-)-BINOL to the CDCl₃ solution and shake vigorously to ensure complexation.
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ee% Calculation : Acquire a ¹H NMR spectrum. Integrate the separated C1 methyl doublets corresponding to the (R) and (S) diastereomeric complexes to calculate the enantiomeric ratio.
Protocol B: ATR-FTIR Analysis
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Background Scan : Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and water vapor.
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Sample Application : Place ~2 mg of the solid hydrochloride salt directly onto the crystal. Apply the pressure anvil until the torque mechanism clicks, ensuring uniform contact.
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Acquisition : Collect the sample spectrum (32 scans). Self-Validation: Ensure the broad -NH₃⁺ band at ~2900 cm⁻¹ does not saturate the detector (maximum absorbance should remain < 1.0).
Protocol C: MS Analysis (ESI and EI)
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ESI-MS Prep : Dissolve 1 mg of the sample in 1 mL of Methanol:Water (50:50 v/v) containing 0.1% Formic Acid. Inject via direct infusion at a flow rate of 10 µL/min.
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EI-MS Prep : Introduce the solid sample via a direct insertion probe (DIP) into the MS source. Heat the probe gradually from 50°C to 250°C to volatilize the free base.
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Ionization : Apply 70 eV electron energy. Scan from m/z 30 to 150 to capture the molecular ion and all low-mass fragments.
References
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National Center for Biotechnology Information. "Pentan-2-amine hydrochloride | C5H14ClN | CID 12596144" PubChem. Available at:[Link]
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National Center for Biotechnology Information. "2-Pentanamine | C5H13N | CID 12246" PubChem. Available at:[Link]
